

# 4-Hydrazinobenzoic acid hydrochloride chemical properties and structure

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## Compound of Interest

Compound Name: 4-Hydrazinobenzoic acid  
hydrochloride

Cat. No.: B1584783

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An In-depth Technical Guide to **4-Hydrazinobenzoic Acid Hydrochloride**: Chemical Properties, Structure, and Applications

## Introduction

**4-Hydrazinobenzoic acid hydrochloride** is a significant chemical intermediate, particularly in the realms of organic synthesis, pharmaceuticals, and dyestuffs.<sup>[1]</sup> Also known as p-hydrazinobenzoic acid hydrochloride or 4-carboxyphenylhydrazine hydrochloride, this compound is a versatile building block, largely owing to its bifunctional nature, possessing both a reactive hydrazine moiety and a carboxylic acid group.<sup>[2]</sup> Its most notable application is as a key starting material in the synthesis of Deferasirox, an oral iron chelator used for the treatment of chronic iron overload.<sup>[2][3]</sup> Furthermore, its derivatives have shown potential as anticancer agents.<sup>[2][4]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and professionals in drug development.

## Chemical Properties and Structure

**4-Hydrazinobenzoic acid hydrochloride** typically appears as a white to light yellow or pale cream crystalline powder.<sup>[1][5]</sup> It is soluble in water.<sup>[1][6]</sup> The stability of this compound is generally good under normal conditions, though it is incompatible with strong oxidizing agents and strong acids.<sup>[7][8]</sup>

## Quantitative Chemical Data

Property	Value	References
CAS Number	24589-77-3	[1][9]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][5][10]
Molecular Weight	188.61 g/mol	[1][9][10]
Melting Point	253 °C (decomposes)	[1][6]
IUPAC Name	4-hydrazinylbenzoic acid;hydrochloride	[5][10]
SMILES	<chem>C1=CC(=CC=C1C(=O)O)NN.C</chem> 	[10]
InChI	InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H	[10]
InChIKey	XHLQMKQBCHYRLC-UHFFFAOYSA-N	[10]
EC Number	246-330-0	[1]
Storage Temperature	2-8°C	[1][11]

## Experimental Protocols

### Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

The most common method for synthesizing 4-Hydrazinobenzoic acid involves a three-step process starting from 4-aminobenzoic acid.[2][12][13]

#### 1. Diazotization:

- Suspend 4-aminobenzoic acid (e.g., 27.4 g) in water (e.g., 150 mL) in a beaker.[4][14]
- Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.[12][13][14]

- Slowly add concentrated hydrochloric acid (e.g., 57.5 mL of 10N HCl).[4][14]
- While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (e.g., 15 g in 30 mL of water) dropwise.[2][3][4]
- Continue stirring for a short period after addition to ensure the complete formation of the 4-carboxybenzenediazonium chloride solution.[12] The reaction progress can be monitored using starch-iodide paper to test for the presence of nitrous acid.[12]

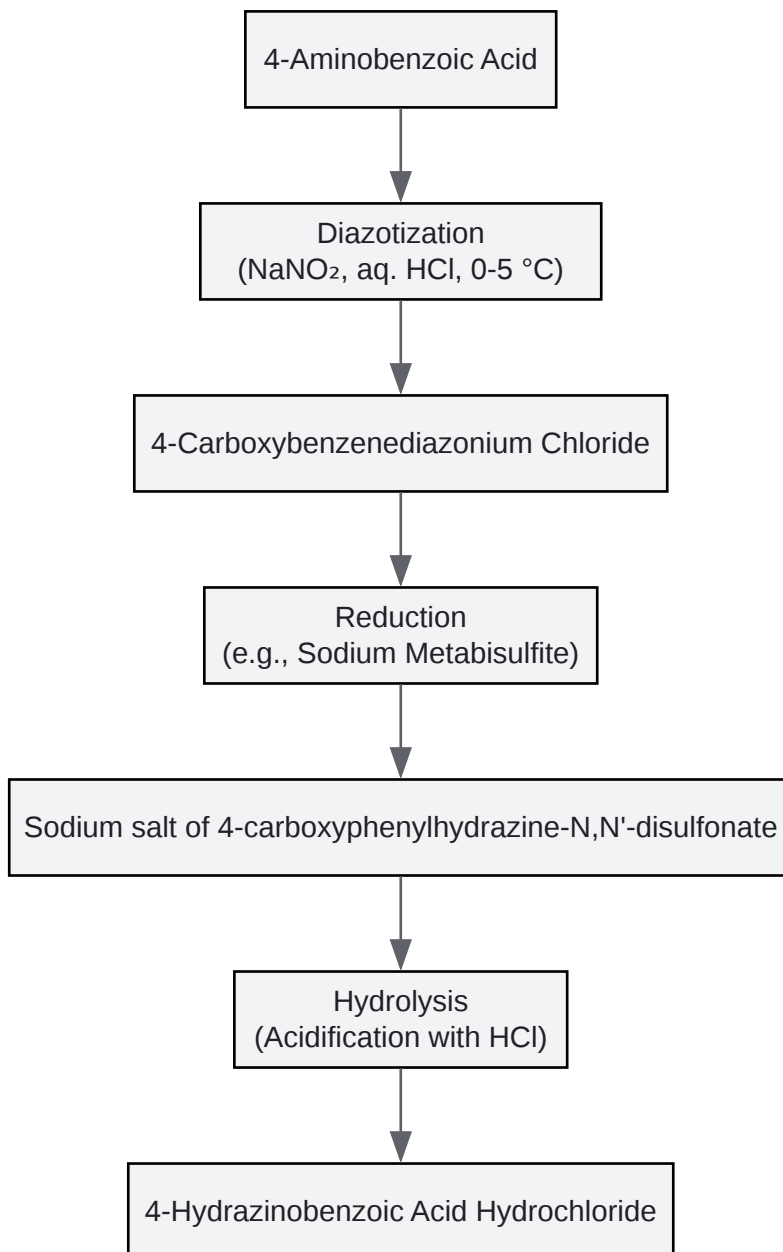
## 2. Reduction:

- In a separate vessel, prepare a solution of a reducing agent, such as sodium metabisulfite or sodium sulfite, in water.[4][12][14]
- Slowly add the cold diazonium salt solution from the previous step to the reducing agent solution while maintaining the temperature between 10-35 °C and the pH between 7 and 9. [12][15]

## 3. Hydrolysis and Isolation:

- Acidify the reaction mixture with hydrochloric acid to precipitate the **4-hydrazinobenzoic acid hydrochloride**. [4][12][13]
- Collect the precipitate by filtration and wash it with cold water.[4][13][14]
- To obtain the free base (4-Hydrazinobenzoic acid), the hydrochloride salt can be dissolved in water and neutralized with a base like sodium acetate, which will precipitate the final product. [4][12]
- The product is then filtered, washed with water, and dried.[4][12]

## Synthesis of 4-Hydrazinobenzoic Acid



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A logical workflow for the synthesis of 4-Hydrazinobenzoic acid.[12]

## Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of 4-Hydrazinobenzoic acid is critical, especially for its use in pharmaceutical manufacturing where it is considered a potential genotoxic impurity (PGI).[3][16] HPLC is a common and reliable method for its analysis.[3][16]

- Column: Zorbax SB C18 (250 x 4.6 mm i.d., 5 µm) or equivalent.[16]
- Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific application.
- Detector: UV detector, with the wavelength set for optimal detection of 4-Hydrazinobenzoic acid.
- Linearity: The method should be validated for linearity over a suitable concentration range, for example, 0.5 µg/mL to 1.5 µg/mL.[16] A good correlation coefficient ( $r^2$ ) of 0.999 is desirable.[16]
- Limit of Quantification (LOQ): The LOQ should be determined, which is the lowest concentration that can be reliably quantified.[16] For trace analysis, an LOQ in the parts-per-million (ppm) range may be necessary.[17]

## Applications in Research and Drug Development

### Key Intermediate for Deferasirox

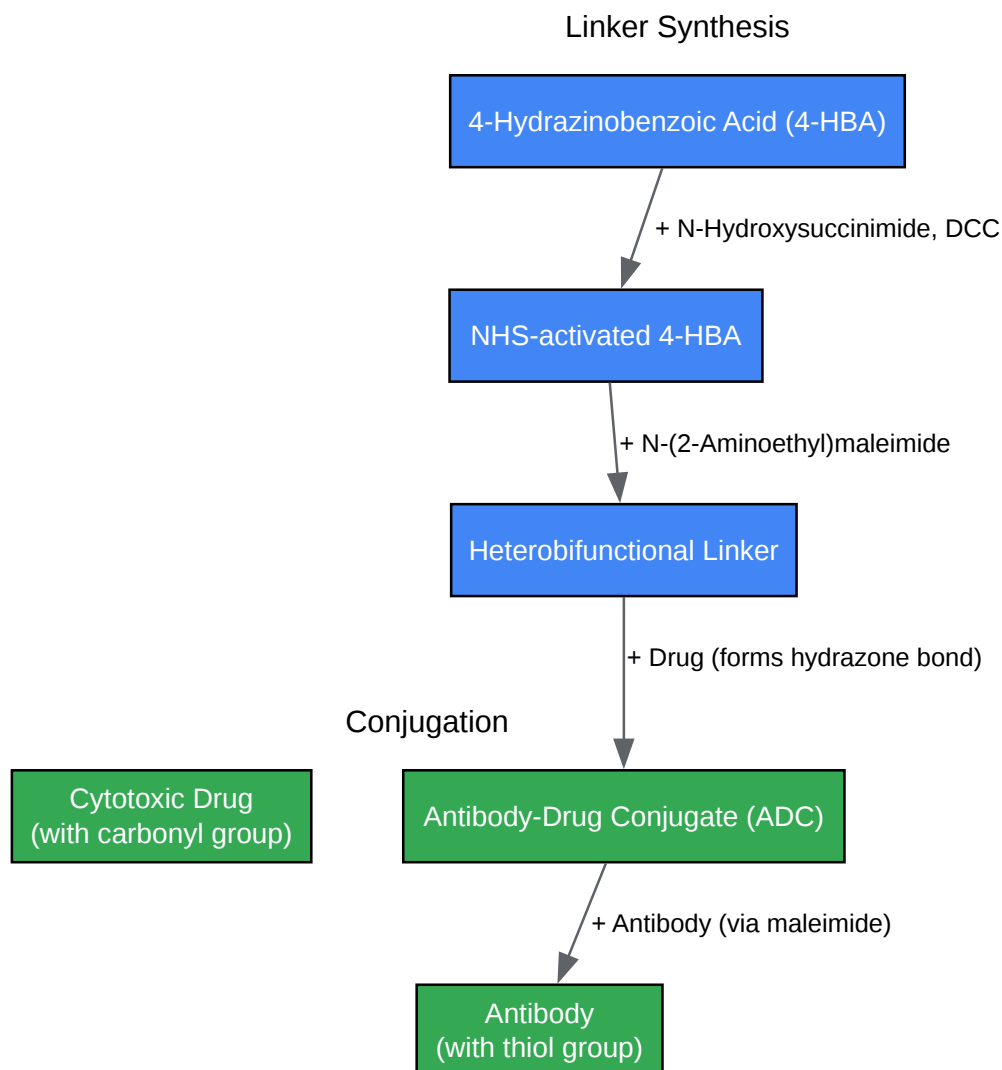
4-Hydrazinobenzoic acid is a crucial intermediate in the synthesis of Deferasirox, an oral iron chelator for patients with chronic iron overload from long-term blood transfusions.[2][3][4]

## Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of 4-Hydrazinobenzoic acid makes it a valuable component in the construction of linkers for antibody-drug conjugates (ADCs).[2] The hydrazine moiety can form an acid-labile hydrazone bond with a cytotoxic drug, while the carboxylic acid can be functionalized for attachment to an antibody.[2] This enables the targeted delivery of potent

drugs to cancer cells, with drug release triggered by the acidic environment of endosomes and lysosomes.[2]

### Role of 4-HBA in Antibody-Drug Conjugate (ADC) Synthesis



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Synthesis of an ADC linker using 4-HBA.[2]

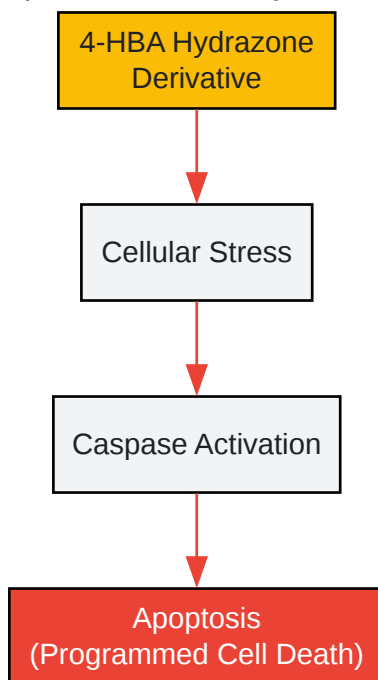
## Anticancer and Antioxidant Properties of Derivatives

Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis (programmed cell death).[2] Some derivatives have also been shown to inhibit signaling pathways like PI3K/AKT, which are often overactive in cancer.[2] Furthermore, various derivatives have been investigated for their antioxidant activities.[18][19]

## Signaling Pathways

Derivatives of 4-Hydrazinobenzoic acid have been shown to induce apoptosis in cancer cells.[2] While the exact mechanisms can vary, a general pathway involves the activation of caspases, which are key executioners of apoptosis.

### Potential Apoptosis Induction by 4-HBA Derivatives



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Apoptosis induction by 4-HBA hydrazone derivatives.[2]

## Stability and Storage

Solid **4-Hydrazinobenzoic acid hydrochloride** should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with a recommended temperature of 2-8°C.[1][20] Stock solutions, often prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere to prevent oxidation.[20] The hydrazine moiety is susceptible to oxidation, which can lead to discoloration of solutions.[20]

## Safety Information

**4-Hydrazinobenzoic acid hydrochloride** may cause skin and serious eye irritation, as well as respiratory irritation.[7][21] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[7] It has been reported to be carcinogenic in rodents.[1][6]

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